BenchChemオンラインストアへようこそ!

Lenalidomide-5-aminomethyl hydrochloride

PROTAC Design Exit Vector Structure-Activity Relationship

Accelerate your targeted protein degradation programs with 3-(5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione hydrochloride, the essential pre-functionalized CRBN E3 ligase ligand. Unlike unmodified lenalidomide, this compound incorporates a primary amine at the solvent-exposed 5-position, enabling direct, amide-bond linker conjugation without disrupting cereblon engagement. This eliminates custom synthesis variability, providing a standardized building block that ensures reproducibility in PROTAC ternary complex assembly, molecular glue SAR studies, and chemoproteomic probe development. Standardized DMSO solubility and rigorous QC ensure assay-ready consistency for hit-to-lead optimization in oncology and immunology.

Molecular Formula C14H16ClN3O3
Molecular Weight 309.75 g/mol
CAS No. 1158264-69-7
Cat. No. B2522454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-5-aminomethyl hydrochloride
CAS1158264-69-7
Molecular FormulaC14H16ClN3O3
Molecular Weight309.75 g/mol
Structural Identifiers
InChIInChI=1S/C14H15N3O3.ClH/c15-6-8-1-2-10-9(5-8)7-17(14(10)20)11-3-4-12(18)16-13(11)19;/h1-2,5,11H,3-4,6-7,15H2,(H,16,18,19);1H
InChIKeyXTILEMYXOZKSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lenalidomide-5-aminomethyl Hydrochloride (CAS 1158264-69-7): A Functionalized CRBN Ligand Building Block for PROTAC Synthesis


Lenalidomide-5-aminomethyl hydrochloride (CAS 1158264-69-7) is a synthetic derivative of the immunomodulatory drug (IMiD) lenalidomide, classified as a Cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate building block . It is specifically engineered with a 5-position aminomethyl functional group on the isoindolinone ring, which serves as a reactive handle for covalent conjugation via a linker to a target protein ligand, thereby enabling the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is not a therapeutic agent itself but a critical, pre-functionalized intermediate for targeted protein degradation (TPD) research and development, characterized by its defined molecular structure (C₁₄H₁₆ClN₃O₃, MW 309.75) and high commercial purity (≥98%) suitable for rigorous chemical biology applications .

Why Lenalidomide-5-aminomethyl Hydrochloride Cannot Be Replaced by Unfunctionalized Lenalidomide or Other Aminomethyl Isomers


Generic substitution fails because the 5-aminomethyl functional group of Lenalidomide-5-aminomethyl hydrochloride is the sole site for covalent linker attachment, a feature absent in the parent drug lenalidomide . Furthermore, the precise position of this functional group is critical; the 5-position aminomethyl derivative provides a unique exit vector for the linker that is sterically and electronically distinct from the 4-aminomethyl isomer (CAS 790652-68-5) . In PROTAC design, the exit vector directly determines the orientation of the E3 ligase complex relative to the target protein, which profoundly impacts the formation of a productive ternary complex and, consequently, the efficiency and selectivity of target degradation [1]. Therefore, substituting with a different isomer or an unfunctionalized CRBN ligand introduces an uncontrolled variable that will predictably alter or ablate the desired biological activity, making the specific 5-aminomethyl building block non-interchangeable.

Quantitative Evidence for Differentiating Lenalidomide-5-aminomethyl Hydrochloride from Closest Analogs


Unique 5-Position Functionalization Confers a Distinct Exit Vector for Linker Conjugation

Lenalidomide-5-aminomethyl hydrochloride is distinguished from its closest structural isomer, Lenalidomide-4-aminomethyl, by the position of its reactive handle . The 5-aminomethyl group provides a unique exit vector from the CRBN-binding pharmacophore when bound to the E3 ligase . This vector is a critical determinant of PROTAC efficacy, as it dictates the spatial orientation of the conjugated target protein ligand, directly influencing the geometry and stability of the induced ternary complex [1]. The 4-aminomethyl isomer presents a different exit trajectory, which will result in a distinct ternary complex geometry and, consequently, different degradation profiles for the same target protein [1].

PROTAC Design Exit Vector Structure-Activity Relationship

Preserved CRBN Binding Affinity of the Lenalidomide Core

While direct binding affinity data for the Lenalidomide-5-aminomethyl hydrochloride building block is not typically reported in isolation, its core structure is identical to lenalidomide, which binds with an IC₅₀ of approximately 100-300 nM for CRBN [1]. The 5-aminomethyl modification is positioned at a solvent-exposed region when lenalidomide is bound to CRBN, and analogous modifications at this position have been shown not to significantly disrupt the core binding interaction [2]. In contrast, the parent compound lenalidomide (IC₅₀ ≈ 100-300 nM) lacks a functionalization site for linker attachment, rendering it unusable for PROTAC synthesis [1]. This provides a baseline expectation that the 5-aminomethyl derivative retains a similar high-affinity interaction with CRBN while providing the essential functional handle.

Cereblon Binding E3 Ligase Ligand IMiD

Differentiation from Non-Functionalized Lenalidomide for PROTAC Applications

The most fundamental differentiation is functional capability: Lenalidomide-5-aminomethyl hydrochloride possesses a primary amine (-NH₂) functional group specifically for linker conjugation, whereas the parent drug lenalidomide does not . This makes the target compound a functional building block for PROTAC synthesis, while lenalidomide is a standalone drug molecule with no capacity for further covalent modification . The aminomethyl group allows for direct and selective conjugation to a wide range of chemical linkers using standard bioconjugation chemistries (e.g., amide bond formation) .

PROTAC Synthesis Chemical Handle Conjugation

Analytical Purity as a Critical Quality Attribute for Reproducible Conjugation

Reputable vendors supply Lenalidomide-5-aminomethyl hydrochloride with a standardized high purity of ≥98%, as confirmed by HPLC and NMR batch analysis . This is a quantifiable and verifiable quality metric that ensures reliable and reproducible outcomes in downstream conjugation chemistry. In contrast, alternative CRBN ligands or building blocks from other sources may be supplied at lower, variable, or unspecified purity, which introduces significant experimental variability and can lead to batch-to-batch inconsistency in PROTAC synthesis and biological activity .

Purity Quality Control Conjugation Efficiency

Documented Solubility in DMSO for In Vitro Experimentation

The solubility of Lenalidomide-5-aminomethyl hydrochloride in DMSO has been empirically determined and reported as 16.67 mg/mL (53.82 mM) . This quantitative data point is crucial for planning in vitro experiments and preparing stock solutions. While other lenalidomide-based building blocks or the parent drug lenalidomide also have defined solubilities, this specific value provides a precise, compound-specific benchmark for researchers using this particular hydrochloride salt form, enabling more accurate and reproducible experimental setups.

Solubility Formulation In Vitro Assay

Stable Hydrochloride Salt Form for Enhanced Handling and Storage

The target compound is supplied as a hydrochloride (HCl) salt, which is a common strategy in medicinal chemistry to improve the physicochemical properties of an amine-containing molecule . Compared to its free base analog, Lenalidomide-5-aminomethyl (CAS 1010100-28-3), the hydrochloride salt is expected to exhibit higher aqueous solubility and enhanced solid-state stability under standard storage conditions (-20°C, under nitrogen) . While both forms are viable for research, the HCl salt is often preferred for its practical handling advantages and long-term storage reliability, reducing the risk of degradation or hydration that could affect experimental outcomes.

Salt Form Stability Storage

Optimal Application Scenarios for Lenalidomide-5-aminomethyl Hydrochloride Based on Differentiated Evidence


Synthesis of PROTACs Requiring a Specific Exit Vector from the CRBN Ligand

The 5-position aminomethyl functionalization of Lenalidomide-5-aminomethyl hydrochloride provides a unique exit vector for linker attachment. This scenario is optimal when a PROTAC design necessitates a specific spatial orientation to achieve a stable and productive ternary complex with the target protein . Researchers should prioritize this building block when structural biology or computational modeling suggests that a linker emerging from the 5-position of the CRBN ligand is required for effective target degradation, as opposed to the 4-position isomer or other CRBN ligands with different geometries.

High-Reproducibility Chemical Biology and Assay Development

The guaranteed high purity (≥98%) and well-documented solubility (16.67 mg/mL in DMSO) of Lenalidomide-5-aminomethyl hydrochloride make it an ideal choice for quantitative chemical biology and assay development . In this scenario, precise control over compound concentration and purity is paramount for obtaining reproducible and interpretable biological data. The use of a rigorously characterized building block minimizes the risk of off-target effects or variable degradation efficiencies caused by impurities or inaccurate dosing, thereby ensuring that the observed biological activity can be confidently attributed to the designed PROTAC .

Long-Term Medicinal Chemistry Campaigns for PROTAC Optimization

For extended medicinal chemistry programs focused on developing and optimizing a series of PROTACs targeting a specific protein, the stable hydrochloride salt form of Lenalidomide-5-aminomethyl hydrochloride is preferred . Its enhanced solid-state stability compared to the free base form reduces the need for frequent re-synthesis or re-purchase due to degradation, ensuring consistent quality and reactivity over the multi-year lifespan of a drug discovery project . This reduces both operational costs and the risk of batch-to-batch variability that can derail SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide-5-aminomethyl hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.